
3-(5-bromo-2-furyl)-5-(2-bromophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-bromo-2-furyl)-5-(2-bromophenyl)-1,2,4-oxadiazole, also known as BrFPhBO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to possess a range of biological and pharmacological activities, making it a promising candidate for the development of new drugs. In
Wirkmechanismus
The exact mechanism of action of 3-(5-bromo-2-furyl)-5-(2-bromophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that its biological activities are due to its ability to interact with specific targets in the body. For example, this compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. In addition, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(5-bromo-2-furyl)-5-(2-bromophenyl)-1,2,4-oxadiazole in lab experiments is its ability to inhibit the activity of specific enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful consideration must be given to the concentration used and the duration of exposure.
Zukünftige Richtungen
There are several future directions for the research of 3-(5-bromo-2-furyl)-5-(2-bromophenyl)-1,2,4-oxadiazole. One potential area of study is the development of new drugs based on the structure of this compound. Another area of study is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the development of new synthetic methods for this compound could lead to the production of more potent analogs with improved biological activities.
Conclusion
In conclusion, this compound is a promising compound with a range of biological and pharmacological activities. Its potential use in the treatment of various diseases makes it an attractive candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Synthesemethoden
The synthesis of 3-(5-bromo-2-furyl)-5-(2-bromophenyl)-1,2,4-oxadiazole involves the reaction of 2-bromophenylacetic acid with thionyl chloride to form 2-bromophenylacetyl chloride. This intermediate is then reacted with 5-bromo-2-furaldehyde to form 3-(5-bromo-2-furyl)-2-bromophenylacetyl chloride. Finally, this intermediate is reacted with hydroxylamine hydrochloride to form this compound.
Wissenschaftliche Forschungsanwendungen
3-(5-bromo-2-furyl)-5-(2-bromophenyl)-1,2,4-oxadiazole has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, this compound has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.
Eigenschaften
IUPAC Name |
3-(5-bromofuran-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2O2/c13-8-4-2-1-3-7(8)12-15-11(16-18-12)9-5-6-10(14)17-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCDUBJBRAKELY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(O3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3,4-dimethylphenyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6106363.png)
![4-(methoxymethyl)-2-methyl-6-(4-methylphenyl)-5,6-dihydropyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B6106368.png)
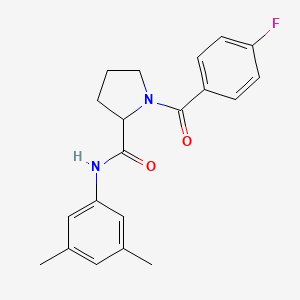
![2-[4-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6106379.png)
methanone](/img/structure/B6106385.png)
![N-[4-(benzyloxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B6106397.png)
![methyl 4-({[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B6106409.png)
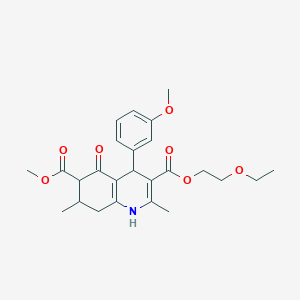
![N-(4-fluorophenyl)-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinamine](/img/structure/B6106425.png)
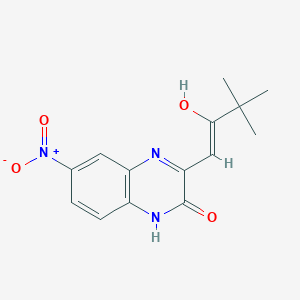
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B6106433.png)
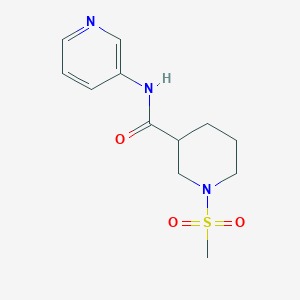
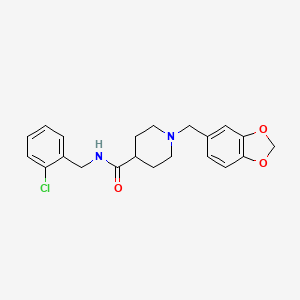
![(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)(3-methoxyphenyl)methanone](/img/structure/B6106456.png)